molecular formula C20H16N4O2S B2586286 (E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 450353-40-9

(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2586286
CAS No.: 450353-40-9
M. Wt: 376.43
InChI Key: RUWXOTKHNPBDQT-FOWTUZBSSA-N
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Description

This compound features a thiazole core substituted with a 4-nitrophenyl group at the 4-position and an acrylonitrile moiety at the 2-position. The acrylonitrile is further functionalized with an (E)-configured amino group linked to a 2-ethylphenyl substituent. The 4-nitrophenyl group introduces strong electron-withdrawing effects, while the 2-ethylphenyl group contributes steric bulk and moderate electron-donating properties.

Properties

IUPAC Name

(E)-3-(2-ethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-2-14-5-3-4-6-18(14)22-12-16(11-21)20-23-19(13-27-20)15-7-9-17(10-8-15)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWXOTKHNPBDQT-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

    Nitration: Introduction of the nitro group on the phenyl ring can be done using a nitrating mixture (e.g., HNO₃/H₂SO₄).

    Amination: The ethylphenylamine moiety can be introduced via nucleophilic substitution reactions.

    Acrylonitrile Formation: The final step involves the formation of the acrylonitrile group through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

The 2-ethylphenyl group distinguishes this compound from analogues with different aryl/heteroaryl substituents:

Compound Name Amino Group Substituent Key Effects
(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 2-ethylphenyl Balances steric bulk and moderate electron donation.
(E)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 3-chloro-2-methylphenyl Chlorine enhances electron withdrawal; methyl adds steric hindrance.
(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile 2-fluoro-5-nitrophenyl Fluorine increases electronegativity; nitro group intensifies electron withdrawal.
2-(Benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile Dimethylamino Strong electron donation via N-methyl groups; enhances solubility.

Key Insight : Electron-withdrawing substituents (e.g., nitro, chloro) improve charge-transfer properties for sensing or optoelectronic applications, while alkyl groups (e.g., ethyl, methyl) enhance lipophilicity for biological uptake .

Variations in the Thiazole Ring Substituents

The 4-nitrophenyl group on the thiazole ring is critical for electronic properties. Comparisons include:

Compound Name Thiazole Substituent Key Effects
This compound 4-nitrophenyl Strong electron withdrawal; stabilizes charge-transfer states.
(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-nitrophenyl Dimethoxy groups on the phenyl enhance electron donation, countering nitro effects.
3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(4-nitrophenyl)diazenyl)phenyl)acrylonitrile 4-nitrophenyldiazenyl Diazenyl linker extends conjugation; improves holographic recording efficiency.
2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile Benzo[d]thiazol-2-yl Thiophene and diphenylamino groups enhance fluorescence for cyanide sensing (detection limit: 4.24 × 10⁻⁸ M).

Key Insight : Nitro groups optimize intramolecular charge transfer, critical for optical applications. Conjugation-extending groups (e.g., diazenyl, thiophene) improve light absorption and emission properties .

Functional Group Modifications in the Acrylonitrile Moiety

The acrylonitrile group’s configuration and substituents influence reactivity and intermolecular interactions:

Compound Name Acrylonitrile Substituents Key Effects
This compound (E)-configured amino Planar structure favors π-π stacking; enhances stability.
(2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile Sulfonyl and methylsulfanyl Sulfonyl groups enable hydrogen bonding; methylsulfanyl adds steric bulk.
(Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile (Z)-configured amino Non-planar configuration reduces stacking; alters solubility.

Key Insight : The (E)-configuration optimizes conjugation and stacking, whereas bulky or polar substituents (e.g., sulfonyl) modify solubility and intermolecular interactions .

Biological Activity

(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C19H18N4O2S
  • Molecular Weight: 366.44 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The thiazole moiety is known to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
  • Antioxidant Properties: Compounds containing nitrophenyl groups have been shown to exhibit antioxidant activities, which could contribute to their protective effects against oxidative stress-related diseases.
  • Interference with Cell Signaling Pathways: The compound may modulate key signaling pathways involved in cell proliferation and apoptosis, thereby influencing cancer cell survival.

Antitumor Activity

A study conducted on related thiazole derivatives demonstrated significant antitumor activity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest. The specific compound this compound exhibited IC50 values comparable to established chemotherapeutic agents in preliminary assays .

Antimicrobial Activity

In vitro studies have shown that compounds with similar structural features possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring is crucial for this activity, as it enhances membrane permeability and disrupts microbial cell integrity .

Case Study 1: Cancer Cell Lines

In a comparative study involving various thiazole derivatives, this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptotic effects observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values that suggest potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Data Summary Table

Biological ActivityTest SystemObservationsReference
AntitumorMCF-7, A549 cellsDose-dependent viability reduction
AntimicrobialS. aureus, E. coliSignificant MIC values
Enzyme InhibitionVarious enzymesPotential inhibition observed

Q & A

Q. What synthetic routes are commonly employed to prepare acrylonitrile derivatives with thiazole and nitrophenyl substituents?

Acrylonitrile derivatives, such as the target compound, are typically synthesized via Knoevenagel condensation. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile reacts with aromatic aldehydes under basic conditions to form α,β-unsaturated nitriles. Reaction parameters like solvent (e.g., ethanol), temperature (60–80°C), and catalysts (e.g., piperidine) are critical for optimizing yield and stereoselectivity . Similar methods are applicable to nitrophenyl-substituted aldehydes, with careful control of electronic effects to avoid premature nitro group reduction.

Q. What spectroscopic techniques are essential for characterizing (E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile?

Key techniques include:

  • IR Spectroscopy : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) groups.
  • ¹H NMR : Assigns protons on the thiazole ring (δ 7.5–8.5 ppm), ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.6–3.0 ppm for CH₂), and acrylonitrile double bond (coupling constant J ≈ 12–16 Hz for E-isomer).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-stacking in nitrophenyl systems) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in further functionalization?

The electron-withdrawing nitro group on the thiazole ring increases electrophilicity at the acrylonitrile β-carbon, facilitating nucleophilic additions (e.g., Michael additions). Conversely, the electron-donating ethyl group on the aniline moiety stabilizes intermediates during cross-coupling reactions. Solvatochromic studies (UV-Vis) can quantify these effects .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in the synthesis of (E)-configured acrylonitriles?

The E-stereochemistry arises from steric hindrance during the Knoevenagel condensation. Bulky substituents on the aldehyde (e.g., 4-nitrophenyl) favor the trans configuration to minimize non-bonding interactions. Computational studies (DFT) support this by comparing transition-state energies for E vs. Z pathways .

Q. How can contradictions in reported melting points or spectral data for similar acrylonitriles be resolved?

Discrepancies often stem from impurities, polymorphic forms, or solvent residues. Reproducible purification (e.g., column chromatography followed by recrystallization from ethanol/water) and standardized characterization protocols (e.g., DSC for melting point analysis) are recommended. Cross-validation using high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?

  • Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to enhance solubility while maintaining stability.
  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions (e.g., ethylphenyl para-site) via Suzuki-Miyaura coupling.
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity, while molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes like tyrosine kinases. For example, the nitrophenyl-thiazole moiety may act as a π-acceptor in active-site pockets, validated by MD simulations .

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueObservationsReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, thiazole-H), 8.20 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (m, 3H, ethylphenyl-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃)
IR (KBr)2225 cm⁻¹ (C≡N), 1525 cm⁻¹ (NO₂), 1600 cm⁻¹ (C=C)
HRMS (ESI+)[M+H]⁺ Calcd: 405.1234; Found: 405.1238

Table 2. Reaction Optimization Parameters for Knoevenagel Condensation

ParameterOptimal ConditionImpact on Yield
SolventEthanol75% yield
CatalystPiperidine (10 mol%)85% yield
Temperature70°C90% yield
Reaction Time6 hours88% yield

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